(S,S,R)-alpha-Tocopherol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,5,7,8-tetramethyl-2-[(4S,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-BXOOBUKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for Alpha Tocopherol Stereoisomers
Historical Perspectives on Alpha-Tocopherol (B171835) Chemical Synthesis
The journey into the chemical synthesis of α-tocopherol began shortly after its structural elucidation. In 1938, Erhard Fernholz successfully described the molecular structure of α-tocopherol, identifying its key components: a chromanol ring and a phytyl side chain. uni-freiburg.dersc.org This discovery paved the way for the first chemical synthesis, accomplished in the same year by Paul Karrer and his team. uni-freiburg.dersc.org
Karrer's pioneering method involved the condensation of trimethylhydroquinone (B50269) with natural phytol (B49457) bromide, using zinc chloride as a catalyst. uni-freiburg.deijcce.ac.ir This initial synthesis, however, was not stereospecific and resulted in a mixture of two stereoisomers at the C2 position, termed 2-ambo-α-tocopherol (a mix of RRR- and SRR-α-tocopherol). ijcce.ac.irnih.gov Shortly thereafter, other research groups, including those led by Bergel and Lee Irvin Smith, also reported successful syntheses of α-tocopherol. uni-freiburg.deresearchgate.net
Industrial-scale synthesis, developed to meet commercial demand, typically involves the reaction of trimethylhydroquinone with synthetic isophytol. chemrxiv.org This process is non-selective and yields an equimolar mixture of all eight possible stereoisomers, known as all-racemic (all-rac)-α-tocopherol. chemrxiv.orgoregonstate.eduwikipedia.org The eight stereoisomers are RRR, RRS, RSR, RSS, SRR, SRS, SSR, and SSS. oregonstate.edu It wasn't until the 1960s that the absolute configuration of all three chiral centers (at positions 2, 4', and 8') was fully understood, which subsequently fueled intensive research into developing enantioselective synthetic routes to access specific, biologically relevant stereoisomers. researchgate.netresearchgate.net
Development of Enantioselective Synthetic Routes
The quest for stereochemically pure α-tocopherol isomers, including non-natural variants like (S,S,R)-α-tocopherol, necessitated the development of sophisticated enantioselective synthetic strategies. These methods focus on the controlled construction of the two key chiral components: the chroman ring with its stereocenter at C2, and the phytyl side chain with stereocenters at C4' and C8'.
Asymmetric Catalysis Approaches for Chiral Chroman and Side Chain Building Blocks
Asymmetric catalysis has been instrumental in accessing enantiomerically enriched building blocks for α-tocopherol synthesis.
Chiral Chroman Ring Synthesis: Various catalytic systems have been developed to construct the chiral chroman core. Palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol (B47542) allyl carbonates provides an efficient route to chiral chromans with high enantiomeric excess (ee). acs.org Nickel-catalyzed asymmetric reductive cyclization of aryl-chained alkynones, using a P-chiral monophosphine ligand, has also proven effective for synthesizing chroman derivatives bearing a chiral tertiary allylic alcohol. chemrxiv.org Other successful approaches include magnesium-catalyzed tandem Wittig-oxa-Michael reactions and organocatalytic cascade reactions to produce complex chiral chroman skeletons with excellent stereoselectivity. rsc.orgresearchgate.net
Chiral Side Chain Synthesis: The synthesis of the chiral phytyl side chain has been a significant challenge. Strategies often rely on building the chain from smaller, readily available chiral synthons. One approach involves the enzymatic desymmetrization of a meso-diester using lipases to create a key chiral monoacetate intermediate. ijcce.ac.ir Another powerful method is the catalytic asymmetric allylation, which can establish the stereocenters in the side chain with high enantioselectivity. uni-freiburg.de More recent developments include diastereodivergent strategies that can generate distant 1,5-stereocenters, characteristic of the tocopherol side chain, in just a few catalytic steps from simple alkynes. acs.orgacs.org
Applications of Metal Complexes and Biocatalysts in Stereoselective Synthesis
A diverse array of catalysts, including metal complexes and enzymes, are employed to achieve the high stereoselectivity required for synthesizing specific α-tocopherol isomers.
Metal Complexes: Transition metal catalysts are central to many modern synthetic strategies.
Palladium (Pd) and Nickel (Ni) complexes are used for asymmetric cyclization reactions to form the chroman ring. chemrxiv.orgacs.org
Rhodium (Rh) catalysts are utilized in directed hydroformylation reactions to build the side chain. uni-freiburg.de
Iridium (Ir) complexes have been used in novel, enantioselective C-C bond activation/fragmentation of spiro-cyclobutanol intermediates to create the chiral C2 center. researchgate.net
Copper (Cu) -catalyzed asymmetric Grignard additions to ketones are a key method for constructing the tertiary alcohol at the C2 position. researchgate.net
Ruthenium (Ru) catalysts are employed in cross-metathesis reactions to couple the chroman and side-chain fragments. researchgate.net
| Metal Catalyst System | Application | Key Transformation | Reference |
|---|---|---|---|
| Palladium (Pd) with Chiral Ligands | Chiral Chroman Synthesis | Asymmetric Allylic Alkylation (AAA) | acs.org |
| Nickel (Ni) with P-chiral Ligand | Chiral Chroman Synthesis | Asymmetric Reductive Cyclization | chemrxiv.org |
| Iridium (Ir) with (S)-DTBM-SegPhos | Chiral C2 Center Formation | Enantioselective C-C Bond Activation | researchgate.net |
| Copper (Cu) with Chiral Ligand | Chiral C2 Center Formation | Asymmetric Grignard Addition | researchgate.net |
| Rhodium (Rh) with Directing Group | Side Chain Construction | Directed Hydroformylation | uni-freiburg.de |
Biocatalysts: Enzymes, particularly lipases, offer an environmentally benign and highly selective alternative for creating chiral intermediates.
Lipase-catalyzed desymmetrization of prochiral diesters is a well-established method for producing chiral monoesters. These monoesters are valuable precursors for both the chroman ring and the phytyl side chain. ijcce.ac.irrsc.org For instance, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is frequently used for these transformations and for the regioselective acetylation of the chromanol's hydroxyl group. core.ac.ukfrontiersin.orgresearchgate.net The enzymatic approach has been highlighted as a key step in highly stereoselective syntheses of the chiral chroman skeleton of vitamin E. rsc.org
Specific Methodologies for Obtaining (S,S,R)-alpha-Tocopherol and Other Non-RRR Stereoisomers
The synthesis of specific non-RRR stereoisomers, such as (S,S,R)-α-tocopherol, is achieved by the convergent assembly of stereochemically defined chroman and side-chain fragments. The stereochemistry of the final product is dictated by the absolute configuration of these building blocks.
For example, to synthesize (S,S,R)-α-tocopherol, one would require:
An (S)-configured chroman building block.
A (4'S, 8'R)-configured phytyl side chain synthon.
The synthesis of these specific fragments relies on the enantioselective methods described previously. Asymmetric Grignard addition to ketones is a versatile strategy that allows for the creation of either the (R) or (S) configuration at the C2 center, depending on the choice of chiral ligand or auxiliary. researchgate.netdigitellinc.com Similarly, stereocontrolled synthesis of the phytyl tail can provide access to various diastereomers.
Synthetically, mixtures of stereoisomers are also produced. For instance, 2-ambo-α-tocopherol, a 1:1 mixture of RRR- and SRR-α-tocopherol, can be synthesized stereoselectively. nih.gov Another reported method provides a route to (2RS,4'R,8'R)-α-tocopherol, which is a mixture of (R,R,R) and (S,R,R) isomers. researchgate.net The ability to generate any of the eight stereoisomers in pure form is crucial for studying their individual biological activities and metabolic fates.
Synthesis of Alpha-Tocopherol Analogs and Derivatives for Mechanistic Studies
To probe the structure-function relationships and biological mechanisms of α-tocopherol, researchers design and synthesize a wide variety of analogs and derivatives. These modifications typically target the chromanol ring or the phytyl side chain.
Design Principles for Modifying the Chromanol Ring and Phytyl Side Chain
The design of α-tocopherol analogs is guided by the desire to isolate or enhance specific properties of the molecule, such as its antioxidant capacity, its interaction with proteins, or its signaling functions.
Preparation and Characterization of Specific Ether-Linked and Ester Derivatives
The modification of the phenolic hydroxyl group at the C-6 position of the chromanol ring of alpha-tocopherol is a common strategy to enhance its stability and modulate its biological activity. This section details the synthesis and characterization of representative ether-linked and ester derivatives of (R,R,R)-alpha-tocopherol.
Ether-Linked Derivatives:
A notable ether-linked derivative is α-tocopheryloxyacetic acid (α-TEA). Its synthesis involves the alkylation of the phenolic hydroxyl group of (R,R,R)-alpha-tocopherol. To overcome the instability of ester-linked derivatives under physiological conditions due to esterase activity, the succinic moiety in α-tocopheryl succinate (B1194679) can be replaced by an acetic acid group linked via a stable ether bond to produce α-TEA.
A general synthesis for analogs of α-TEA with alkyl substituents on the ether-linked acetic acid moiety involves the alkylation of (R,R,R)-alpha-tocopherol with the corresponding α-bromoacid ethyl esters. These reactions are typically carried out under mild conditions and can produce high yields. For example, the synthesis of various α-tocopheryloxyalkanoic acids can be achieved by reacting (R,R,R)-alpha-tocopherol with different α-bromoacid ethyl esters in the presence of a base like potassium carbonate in acetone, followed by hydrolysis of the resulting ester.
Ester Derivatives:
Esterification of the phenolic hydroxyl group is a widely employed method to produce more stable derivatives of alpha-tocopherol. These esters are readily hydrolyzed in vivo to release the active alpha-tocopherol.
One common method for synthesizing α-tocopheryl esters is through the reaction of α-tocopherol with a carboxylic acid or its derivative. For instance, α-tocopheryl succinate can be synthesized by reacting α-tocopherol with succinic anhydride (B1165640). This reaction can be catalyzed by enzymes like Novozym 435, achieving high conversion rates. Chemical methods using catalysts such as pyridine (B92270) with acetic anhydride have also been reported to produce α-tocopheryl acetate (B1210297) with near-quantitative conversion.
The synthesis of amino acid esters of alpha-tocopherol has also been explored. These derivatives are prepared using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (B28879) (DMAP).
Characterization:
The synthesized ether and ester derivatives of alpha-tocopherol are typically characterized using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized derivatives. For instance, in the ¹H NMR spectrum of α-tocopheryl acetate, the disappearance of the phenolic hydroxyl proton signal and the appearance of a new singlet corresponding to the acetyl methyl protons confirm the esterification. Similarly, for ether derivatives like α-TEA, the appearance of signals corresponding to the ether-linked acetic acid moiety provides evidence of successful synthesis.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecules. The formation of an ester is confirmed by the appearance of a strong carbonyl (C=O) stretching vibration band, typically in the range of 1735-1760 cm⁻¹. For ether derivatives, the characteristic C-O-C stretching vibrations can be observed.
High-Resolution Mass Spectrometry (HRMS): HRMS provides the accurate mass of the synthesized compound, which helps in confirming its elemental composition and molecular formula.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of the synthesized derivatives and to monitor the progress of the reaction.
The following tables summarize the research findings for the preparation and characterization of specific ether and ester derivatives of (R,R,R)-alpha-tocopherol.
Table 1: Synthesis of (R,R,R)-alpha-Tocopherol Derivatives
| Derivative | Starting Material | Reagents and Conditions | Yield | Reference |
|---|---|---|---|---|
| (R,R,R)-α-Tocopheryl Chloroacetate | (R,R,R)-α-Tocopherol | Chloroacetyl chloride, pyridine, toluene, room temperature | 98% | |
| Dibenzyl (R,R,R)-α-Tocopheryloxy-2-oxoethylmalonate | (R,R,R)-α-Tocopheryl Chloroacetate | Dibenzyl malonate, t-BuOK, THF, room temperature | - | |
| (R,R,R)-α-Tocopheryloxy-2-carboxyacetic acid | Dibenzyl (R,R,R)-α-Tocopheryloxy-2-oxoethylmalonate | H₂, Pd/C, ethyl acetate | 93% | |
| Diethyl (R,R,R)-α-Tocopheryloxymalonate | (R,R,R)-α-Tocopherol | Diethyl bromomalonate, K₂CO₃, acetone, reflux | - | |
| (R,R,R)-α-Tocopheryloxymalonic acid | Diethyl (R,R,R)-α-Tocopheryloxymalonate | KOHaq, THF, room temperature | 61% | |
| (R,R,R)-α-Tocopheryl Acetate | (R,R,R)-α-Tocopherol | Acetic anhydride, pyridine, solvent-free | 99.4% conversion | |
| (R,R,R)-α-Tocopheryl Succinate | (R,R,R)-α-Tocopherol | Succinic anhydride, Novozym 435 | 94.4% conversion |
Table 2: Characterization Data for (R,R,R)-alpha-Tocopherol Derivatives
| Derivative | ¹H NMR (selected signals, δ ppm) | ¹³C NMR (selected signals, δ ppm) | FTIR (cm⁻¹) | HRMS | Reference |
|---|---|---|---|---|---|
| (R,R,R)-α-Tocopheryl Chloroacetate | Data consistent with literature | Data consistent with literature | - | - | |
| (R,R,R)-α-Tocopheryloxy-2-carboxyacetic acid | - | - | - | - | |
| (R,R,R)-α-Tocopheryloxymalonic acid | - | - | - | - | |
| 4-arm-PEG-TPGS | 3.64 (s, -CH₂CH₂O- of PEG), 2.62 (t, -COCH₂CH₂CO- of succinyl linker) | 172.5, 171.8 (C=O of ester), 70.5 (-CH₂CH₂O- of PEG) | 1735 (C=O), 1109 (C-O) | - |
Biosynthesis Pathways of Tocopherols in Phototrophic Organisms
Overview of Tocochromanol Biosynthetic Origin in Plants, Algae, and Cyanobacteria
Tocochromanols, the family of compounds to which tocopherols (B72186) belong, are exclusively synthesized by photosynthetic organisms, including plants, algae, and cyanobacteria. mdpi.comnih.govnih.govrsc.orgnih.gov These compounds are characterized by a polar chromanol ring and a hydrophobic polyprenyl side chain. nih.gov The biosynthesis of these essential molecules is a testament to the intricate metabolic networks within these organisms, drawing precursors from distinct cellular pathways. The entire process, with the exception of the initial step in some species, is localized within the plastids, specifically at the inner envelope or in plastoglobules. mdpi.comresearchgate.net
Contribution of Precursor Pathways
The assembly of the tocopherol molecule is a convergent process, relying on the provision of two key precursors from separate and fundamental metabolic pathways.
Methylerythritol Phosphate (B84403) (MEP) Pathway and Phytyl Diphosphate (B83284) (PDP) Generation
The hydrophobic tail of tocopherols, a phytyl group, is supplied in the form of phytyl diphosphate (PDP), also referred to as phytyl-PP. mdpi.commdpi.comfrontiersin.org The primary source of PDP is the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids. mdpi.commdpi.com This pathway synthesizes isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids. Further elongation leads to the formation of geranylgeranyl diphosphate (GGDP). mdpi.com PDP is then generated through the reduction of GGDP, a reaction catalyzed by the enzyme geranylgeranyl reductase (GGR). mdpi.comnih.gov An alternative source of PDP is the recycling of phytol (B49457) from chlorophyll (B73375) degradation, which involves sequential phosphorylation by phytol kinase (VTE5) and phytyl phosphate kinase (VTE6). mdpi.comnih.gov
Core Tocopherol Synthesis Enzymes and Reactions
Once the two primary precursors, HGA and PDP, are available within the plastid, a series of enzymatic reactions, collectively known as the core tocopherol synthesis pathway, leads to the formation of the various tocopherol isomers.
Homogentisate (B1232598) Phytyltransferase (HPT/VTE2)-Catalyzed Condensation
The committed and rate-limiting step in tocopherol biosynthesis is the condensation of HGA and PDP. mdpi.commdpi.comfrontiersin.orgpnas.org This crucial reaction is catalyzed by the enzyme homogentisate phytyltransferase (HPT), also known as VTE2. mdpi.commdpi.comfrontiersin.org The product of this condensation is 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). mdpi.commdpi.comnih.gov The activity of HPT is a key regulatory point in the pathway, and its overexpression has been shown to increase total tocopherol content in plants. mdpi.comresearchgate.net
Tocopherol Cyclase (VTE1)-Mediated Chromanol Ring Formation
Following the formation of MPBQ, the pathway proceeds with the formation of the characteristic chromanol ring. This cyclization reaction is catalyzed by tocopherol cyclase (TC), also designated as VTE1. nih.govnih.govoup.com Tocopherol cyclase acts on phytyl quinol intermediates to form the second ring of the tocopherol structure. nih.govnih.gov Specifically, VTE1 can convert 2,3-dimethyl-6-phytyl-1,4-benzoquinone (DMPBQ) to gamma-tocopherol (B30145). nih.govoup.com Mutations in the gene encoding VTE1 lead to a deficiency in all tocopherols and an accumulation of the substrate DMPBQ. nih.gov This enzymatic step is evolutionarily conserved between plants and cyanobacteria. nih.govoup.com
| Enzyme | Gene | Substrate(s) | Product | Pathway Step |
| p-Hydroxyphenylpyruvate Dioxygenase | HPPD/PDS1 | p-Hydroxyphenylpyruvate (HPP) | Homogentisate (HGA) | Shikimate Pathway |
| Geranylgeranyl Reductase | GGR | Geranylgeranyl Diphosphate (GGDP) | Phytyl Diphosphate (PDP) | MEP Pathway |
| Phytol Kinase | VTE5 | Phytol | Phytyl Phosphate | Phytol Recycling |
| Phytyl Phosphate Kinase | VTE6 | Phytyl Phosphate | Phytyl Diphosphate (PDP) | Phytol Recycling |
| Homogentisate Phytyltransferase | HPT/VTE2 | Homogentisate (HGA), Phytyl Diphosphate (PDP) | 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ) | Core Tocopherol Synthesis |
| Tocopherol Cyclase | VTE1/TC | 2,3-dimethyl-6-phytyl-1,4-benzoquinone (DMPBQ) | γ-Tocopherol | Core Tocopherol Synthesis |
Gamma-Tocopherol Methyltransferase (gamma-TMT/VTE4) and Methylation Steps
The final and crucial step in the biosynthesis of α-tocopherol, the most biologically active form of vitamin E, is catalyzed by the enzyme γ-tocopherol methyltransferase (γ-TMT), also known as VTE4. mdpi.commdpi.comhilarispublisher.com This enzyme is responsible for the methylation of γ-tocopherol to produce α-tocopherol and the methylation of δ-tocopherol to yield β-tocopherol. mdpi.comhilarispublisher.commdpi.com The methyl donor for this reaction is S-adenosyl-L-methionine (SAM). mdpi.com
The VTE4 enzyme is an integral membrane protein located in the inner envelope of the chloroplast. nih.gov Its activity is a key determinant of the final tocopherol composition in plant tissues. mdpi.comhilarispublisher.com For instance, in Arabidopsis thaliana, the loss of γ-TMT function leads to a significant reduction in α-tocopherol levels and a corresponding accumulation of γ-tocopherol. mdpi.comnih.gov Conversely, overexpression of the γ-TMT gene can lead to the near-complete conversion of γ-tocopherol to α-tocopherol, thereby enhancing the vitamin E activity in seeds. mdpi.com
The substrate specificity of γ-TMT is not strictly limited to tocopherols. Studies have shown that it can also methylate geranylgeranyl-derived tocochromanols, such as γ-tocotrienol, to produce α-tocotrienol. mdpi.com This indicates a broader role for VTE4 in determining the final composition of various tocochromanols in plants.
The reaction catalyzed by γ-TMT represents a critical regulatory point in the tocopherol biosynthetic pathway. oup.com While overexpression of other enzymes in the pathway may increase the total tocopherol content, the overexpression of γ-TMT specifically shifts the composition towards the more potent α-tocopherol without necessarily altering the total amount of tocopherols. mdpi.com
Table 1: Key Enzymes and Reactions in the Final Methylation Steps of Tocopherol Biosynthesis
| Enzyme | Gene Name | Substrate(s) | Product(s) | Methyl Donor |
| Gamma-Tocopherol Methyltransferase | VTE4 / γ-TMT | γ-Tocopherol | α-Tocopherol | S-adenosyl-L-methionine (SAM) |
| Gamma-Tocopherol Methyltransferase | VTE4 / γ-TMT | δ-Tocopherol | β-Tocopherol | S-adenosyl-L-methionine (SAM) |
Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes
The biosynthesis of tocopherols is a tightly regulated process, with control exerted at both the transcriptional and post-translational levels to ensure a constant supply of these essential antioxidants while responding to developmental cues and environmental stresses. researchgate.netresearchgate.net
Transcriptional Regulation:
The expression of genes encoding tocopherol biosynthetic enzymes is spatially and temporally controlled throughout plant development. researchgate.net Studies in various plant species, including tomato and citrus, have demonstrated that the accumulation of tocopherols is largely regulated at the transcriptional level. researchgate.netfrontiersin.org The genes involved in the core tocopherol pathway (VTE genes) and the upstream pathways that provide the necessary precursors are often co-regulated. researchgate.net
For example, in tomato, the expression of VTE genes is coordinated with genes from the methylerythritol phosphate (MEP) and shikimate (SK) pathways, which supply phytyl diphosphate (PDP) and homogentisate (HGA), respectively. researchgate.net This co-regulation suggests the presence of common transcriptional control mechanisms that modulate the entire pathway in response to developmental and environmental signals. researchgate.net
The availability of precursors is a significant limiting factor in tocopherol biosynthesis. The transcript levels of genes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and geranylgeranyl reductase (GGDR) in the MEP pathway, and tyrosine aminotransferase (TAT) and p-hydroxyphenylpyruvate dioxygenase (HPPD) in the SK pathway, have been shown to correlate with tocopherol content. researchgate.netacs.org
The expression of γ-TMT (VTE4) is a key determinant of the α-tocopherol to γ-tocopherol ratio. In many plant species, the low transcriptional activity of the VTE4 gene in seeds is the primary reason for the accumulation of γ-tocopherol rather than α-tocopherol. mdpi.com Overexpression of VTE4 in species like Arabidopsis and Brassica napus has been shown to effectively convert the γ-tocopherol pool to α-tocopherol, highlighting the critical role of transcriptional regulation of this specific gene in determining the final vitamin E composition. mdpi.com
Environmental factors such as high light, drought, and salinity can induce the expression of tocopherol biosynthetic genes as part of the plant's defense mechanism against oxidative stress. researchgate.netijcmas.com For instance, in the vte4 mutant of Arabidopsis, which accumulates γ-tocopherol instead of α-tocopherol, the expression of ethylene (B1197577) signaling genes is altered, particularly under salt stress, suggesting a complex interplay between tocopherol composition and stress-responsive gene expression. nih.govoup.com
Post-Translational Regulation:
While transcriptional control is a major regulatory mechanism, post-translational modifications (PTMs) of tocopherol biosynthetic enzymes also play a role in modulating their activity and, consequently, the flux through the pathway. ijcmas.com PTMs are chemical modifications of a protein after its translation and can significantly impact its function, stability, and localization. ijcmas.com
Information on specific PTMs for each enzyme in the tocopherol pathway is an active area of research. However, it is known that many enzymes involved in plant metabolic pathways are subject to modifications such as phosphorylation, ubiquitination, and redox regulation. These modifications can rapidly alter enzyme activity in response to changing cellular conditions, providing a more immediate level of control compared to transcriptional regulation.
The activity of key enzymes can also be influenced by feedback inhibition, where the end products of the pathway inhibit the activity of enzymes earlier in the sequence. While direct evidence for feedback regulation of all tocopherol biosynthetic enzymes is still being gathered, it is a common regulatory mechanism in many metabolic pathways.
Table 2: Regulation of Key Tocopherol Biosynthetic Enzymes
| Enzyme | Gene | Primary Level of Regulation | Regulatory Factors/Observations |
| Homogentisate Phytyltransferase | VTE2 | Transcriptional | Considered a rate-limiting step in many species. frontiersin.org Overexpression can increase total tocopherol content. pnas.org |
| MPBQ Methyltransferase | VTE3 | Transcriptional | Co-regulated with other VTE and precursor pathway genes. researchgate.net |
| Tocopherol Cyclase | VTE1 | Transcriptional | Essential for the cyclization of both δ- and γ-tocopherol precursors. nih.gov |
| Gamma-Tocopherol Methyltransferase | VTE4 | Transcriptional | Key determinant of the α-/γ-tocopherol ratio. hilarispublisher.commdpi.com Low expression in seeds of some species leads to high γ-tocopherol. mdpi.com |
Metabolic Transformations and Enzymatic Degradation of Alpha Tocopherol Stereoisomers Non Clinical Context
General Principles of Tocopherol Catabolism via Side-Chain Degradation
The primary pathway for tocopherol catabolism involves the degradation of its phytyl side chain, while the chromanol ring remains intact. wjgnet.comrsc.org This process is initiated by an omega-hydroxylation reaction at the terminal methyl group of the side chain. wjgnet.commdpi.com Following this initial step, the side chain undergoes a series of successive beta-oxidation cycles. wjgnet.commdpi.comnih.gov Each cycle shortens the side chain by removing two or three carbon units, ultimately leading to the formation of water-soluble metabolites that can be excreted. nih.govresearchgate.net This metabolic cascade ensures that excess tocopherols (B72186) are eliminated from the body. drugbank.comnih.gov
Role of Cytochrome P450 (CYP) Enzymes in Initial Omega-Hydroxylation
The initial and rate-limiting step in tocopherol catabolism, omega-hydroxylation, is catalyzed by specific enzymes belonging to the cytochrome P450 (CYP) superfamily. wjgnet.commdpi.comresearchgate.net These enzymes are primarily located in the endoplasmic reticulum of liver cells. mdpi.comnih.gov The activity of these CYP enzymes is crucial for initiating the degradation of the tocopherol side chain. nih.govresearchgate.net
Research has identified two key cytochrome P450 enzymes involved in tocopherol metabolism: CYP4F2 and CYP3A4. rsc.orgmdpi.comresearchgate.net
CYP4F2: This enzyme exhibits a notable substrate preference, showing higher catalytic activity for gamma-tocopherol (B30145) and delta-tocopherol (B132067) compared to alpha-tocopherol (B171835). wjgnet.comnih.govresearchgate.net The presence of an unsubstituted carbon at the C5 position of the chromanol ring appears to enhance the activity of CYP4F2. wjgnet.com This preference for non-alpha-tocopherol forms contributes to their faster metabolism and elimination. rsc.orgnih.gov
CYP3A4: This enzyme is also involved in tocopherol metabolism and appears to act preferentially on alpha-tocopherol, especially when it is present in excess. rsc.orgresearchgate.net The induction of CYP3A4 can enhance the metabolism of alpha-tocopherol. researchgate.net
The differential substrate specificities of these enzymes play a significant role in the biodiscrimination between different tocopherol forms. rsc.orgnih.gov
Subsequent Beta-Oxidation of Intermediate Metabolites (e.g., 13′-hydroxychromanol, 13′-carboxychromanol)
Following the initial omega-hydroxylation that forms 13′-hydroxychromanol, this intermediate is further oxidized to 13′-carboxychromanol. mdpi.comnih.govnih.gov This conversion is likely mediated by alcohol and aldehyde dehydrogenases. mdpi.com The resulting 13′-carboxychromanol then enters the beta-oxidation pathway, a process similar to the degradation of fatty acids. mdpi.comnih.gov
This beta-oxidation occurs in both peroxisomes and mitochondria. nih.govnih.gov The initial cycles of beta-oxidation, which handle the longer-chain intermediates, are thought to take place in peroxisomes, while the final steps occur in mitochondria. nih.gov This sequential process systematically shortens the phytyl tail, producing a series of carboxychromanol metabolites with progressively shorter side chains. rsc.orgmdpi.comresearchgate.net
Formation and Excretion of Carboxyethyl-Hydroxychroman (CEHC) Metabolites
Stereoisomer-Specific Metabolic Discrimination and Clearance Rates
The metabolism and clearance of alpha-tocopherol are highly dependent on its stereochemistry. nih.govnih.gov The human body demonstrates a clear preference for the natural RRR-alpha-tocopherol and other 2R-stereoisomers (RRS-, RSR-, and RSS-). nih.govhogrefe.comnih.gov The 2S-stereoisomers (SRR-, SSR-, SRS-, and SSS-), including (S,S,R)-alpha-tocopherol, are discriminated against and more rapidly metabolized and cleared from the plasma. nih.govhogrefe.comnih.gov This discrimination does not occur during intestinal absorption but rather in the liver. nih.gov The faster metabolism of the 2S-forms is attributed to their lower affinity for the alpha-tocopherol transfer protein (alpha-TTP), making them more available for enzymatic degradation by CYP enzymes. nih.govnih.gov Consequently, the 2S-stereoisomers have a shorter plasma half-life and lower biological activity compared to the 2R-forms. nih.govcambridge.org
The Alpha-Tocopherol Transfer Protein (alpha-TTP)
Interactive Data Table: Key Enzymes and Proteins in Alpha-Tocopherol Metabolism
| Enzyme/Protein | Location | Primary Function in Tocopherol Metabolism | Substrate Specificity/Preference |
| CYP4F2 | Endoplasmic Reticulum (Liver) | Initial omega-hydroxylation of the phytyl side chain. | Preferentially metabolizes non-alpha-tocopherols (e.g., gamma- and delta-tocopherol). wjgnet.comnih.govresearchgate.net |
| CYP3A4 | Endoplasmic Reticulum (Liver) | Omega-hydroxylation of the phytyl side chain. | Acts on alpha-tocopherol, particularly at high concentrations. rsc.orgresearchgate.net |
| Alcohol/Aldehyde Dehydrogenases | Cytoplasm/Endoplasmic Reticulum | Oxidation of 13′-hydroxychromanol to 13′-carboxychromanol. | Acts on the hydroxylated intermediate. mdpi.com |
| Beta-oxidation Enzymes | Peroxisomes and Mitochondria | Stepwise shortening of the phytyl side chain. | Acts on carboxychromanol intermediates. nih.govnih.gov |
| Alpha-Tocopherol Transfer Protein (alpha-TTP) | Cytosol (primarily Liver) | Selectively binds and transfers RRR-alpha-tocopherol into VLDL. | High affinity for RRR-alpha-tocopherol and other 2R-stereoisomers. Low affinity for 2S-stereoisomers. nih.govnih.gov |
Ligand Binding Specificity and Stereoisomer Preference of alpha-TTP
The alpha-tocopherol transfer protein (α-TTP) is a key cytosolic protein, primarily expressed in the liver, that plays a critical role in determining vitamin E bioavailability in the human body. nih.govcambridge.org Its function is not merely transport, but rather a highly selective sorting process that discriminates between the various forms and stereoisomers of vitamin E. chiro.orgpsu.edu This selectivity is the primary reason why RRR-α-tocopherol is the most abundant form found in plasma and tissues, despite other forms being prevalent in the diet. nih.gov
The binding preference of α-TTP is governed by three main structural factors of the ligand: the degree of methylation on the chromanol ring, the presence of the phytyl tail, and, most critically, the stereochemical configuration at the C2 carbon of the chromanol ring. nih.gov Research has consistently shown that α-TTP has a strong preference for α-tocopherol over other tocopherols (β, γ, and δ) and exhibits a profound stereoselectivity, specifically favoring the R-configuration at the C2 position. nih.govunibe.ch Synthetic all-racemic-α-tocopherol is a mixture of eight stereoisomers, four of which have a 2R configuration (RRR, RRS, RSR, RSS) and four of which have a 2S configuration (SRR, SSR, SRS, SSS). oup.comresearchgate.net The α-TTP recognizes and binds preferentially to the four 2R stereoisomers, while the four 2S stereoisomers, including this compound (commonly referred to as SRR-α-tocopherol), are poorly recognized. oup.comresearchgate.netlumenlearning.com
In vitro competitive binding assays have quantified this preference. When the binding affinity for the natural RRR-α-tocopherol is set as the benchmark at 100%, the affinity for SRR-α-tocopherol is drastically lower, measured at only 11%. nih.govvu.ltnih.gov This demonstrates a nearly tenfold reduction in binding affinity for this specific 2S stereoisomer compared to the natural 2R form. unibe.ch The structural basis for this discrimination lies within the protein's hydrophobic ligand-binding pocket. unibe.chunibe.ch The pocket's architecture creates specific van der Waals contacts that optimally accommodate the R-configuration at the C2 center, ensuring a snug fit. unibe.chnih.gov The S-configuration at this position, as found in this compound, results in a loss of these critical packing interactions, leading to a much lower binding affinity. unibe.ch
Table 1: Relative Binding Affinities of α-TTP for Vitamin E Analogs
| Compound | Relative Binding Affinity (%) | Reference |
|---|---|---|
| RRR-alpha-Tocopherol | 100 | nih.govvu.ltnih.gov |
| beta-Tocopherol | 38 | nih.govnih.govcambridge.org |
| alpha-Tocotrienol | 12 | nih.govnih.govcambridge.org |
| This compound (SRR) | 11 | nih.govnih.govcambridge.org |
| gamma-Tocopherol | 9 | nih.govnih.govcambridge.org |
| delta-Tocopherol | 2 | nih.govnih.govcambridge.org |
| alpha-Tocopherol Acetate (B1210297) | 2 | nih.govvu.ltnih.gov |
Mechanistic Role of alpha-TTP in Hepatic Sorting and Preferential Retention
The selective retention of specific α-tocopherol stereoisomers is a direct consequence of a sophisticated sorting mechanism within the liver, orchestrated by α-TTP. nih.govcambridge.org While all dietary forms of vitamin E are absorbed from the intestine and delivered to the liver within chylomicron remnants, their subsequent fates diverge significantly. cambridge.orgmdpi.comoregonstate.edukoreamed.org
The process begins when hepatocytes take up these chylomicron remnants. cambridge.org Inside the hepatocyte, the various tocopherol isomers are released. Here, the cytosolic α-TTP protein surveys the available tocopherols and, owing to its high binding specificity, selectively binds to α-tocopherol with the 2R configuration. nih.govpsu.edu This binding event is the central discriminatory step.
Once bound to α-TTP, the 2R-α-tocopherol stereoisomers are protected from degradation and are trafficked for incorporation into nascent very-low-density lipoproteins (VLDL). cambridge.orgunibe.chmdpi.comkoreamed.org These VLDL particles are then secreted from the liver into the bloodstream, effectively distributing the preferentially selected α-tocopherol to extrahepatic tissues throughout the body. nih.govoregonstate.edu This mechanism ensures that tissues receive a supply of the most biologically active form of vitamin E. koreamed.org The entire plasma pool of α-tocopherol is replaced daily, indicating a dynamic process regulated by α-TTP. psu.edu
Conversely, vitamin E forms that are not selected by α-TTP, including other tocopherols (γ and δ), tocotrienols, and the 2S-α-tocopherol stereoisomers like this compound, are largely left behind in the liver. oup.comresearchgate.net Lacking the protection afforded by binding to α-TTP, these forms are actively metabolized via pathways such as ω-hydroxylation followed by β-oxidation, and are subsequently excreted, primarily into the bile. cambridge.orgmdpi.com This hepatic discrimination leads to the rapid clearance of non-2R stereoisomers from the body and explains the preferential retention and accumulation of 2R forms in plasma and tissues. chiro.orgcambridge.org The critical nature of α-TTP is underscored in individuals with genetic defects in the α-TTP gene, who are unable to differentiate between RRR- and SRR-α-tocopherol and suffer from severe vitamin E deficiency. wjgnet.com
Molecular and Cellular Mechanisms of Alpha Tocopherol Action Excluding Clinical Outcomes
Fundamental Antioxidant Mechanisms in Biological Systems
Alpha-tocopherol (B171835) is a lipid-soluble antioxidant that plays a crucial role in protecting cellular membranes from oxidative damage. wikipedia.orgnih.gov Its primary antioxidant function is to interrupt the chain reaction of lipid peroxidation by scavenging lipid peroxyl radicals. nih.govwisdomlib.org
The defining antioxidant feature of alpha-tocopherol is its ability to act as a chain-breaking antioxidant. nih.govwisdomlib.org This process involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to a lipid peroxyl radical (LOO•). researchgate.net This action effectively neutralizes the radical and prevents it from propagating the chain reaction of lipid peroxidation, which can cause significant damage to cellular membranes. wikipedia.orgresearchgate.net The reaction rate of alpha-tocopherol with lipid peroxyl radicals is significantly faster than the propagation reaction of these radicals, making it a highly efficient protector of polyunsaturated fatty acids within membranes. nih.gov
This chain-breaking activity is a cornerstone of its protective effects against oxidative stress. researchgate.net The hydrophobic phytyl tail of alpha-tocopherol anchors the molecule within the lipid bilayer, positioning the active chromanol head near the membrane surface where lipid peroxidation is initiated. researchgate.net
Upon donating a hydrogen atom to a peroxyl radical, alpha-tocopherol is itself converted into a tocopheroxyl radical (α-TO•). nih.govnih.gov This radical is relatively stable and less reactive than the peroxyl radical it neutralizes, which is key to its function in terminating the lipid peroxidation chain. researchgate.net
For alpha-tocopherol to continue its antioxidant function, the tocopheroxyl radical must be regenerated back to its active form. This regeneration is primarily accomplished by other antioxidants, most notably ascorbate (B8700270) (vitamin C). nih.govnih.gov Ascorbate, a water-soluble antioxidant, can donate an electron to the tocopheroxyl radical, thereby regenerating alpha-tocopherol while becoming an ascorbyl radical itself. researchgate.netresearchgate.net This synergistic interaction between alpha-tocopherol and ascorbate is crucial for maintaining a robust antioxidant defense in both lipid and aqueous cellular compartments. nih.gov
Beyond scavenging peroxyl radicals, alpha-tocopherol also interacts with the products of lipid peroxidation. After reducing lipid peroxyl radicals to lipid hydroperoxides (LOOH), these potentially damaging molecules are further detoxified by enzymes like phospholipid hydroperoxide glutathione (B108866) peroxidase (GPx4) into less harmful lipid hydroxides. nih.gov Furthermore, research suggests that alpha-tocopherol can help stabilize membranes even after lipid peroxidation has occurred by trapping the polar groups of oxidized lipids at the membrane-water interface, which inhibits the formation of pores in the bilayer. researchgate.net The reaction products of alpha-tocopherol with lipid-peroxyl radicals are 8a-(lipid-dioxy)-α-tocopherones, which are then hydrolyzed to α-tocopherylquinone. jst.go.jp
Interactions with Biological Membranes and Lipid Bilayers
As a lipophilic molecule, (S,S,R)-alpha-tocopherol is primarily located within biological membranes, where it exerts significant structural and functional effects. taylorfrancis.comwikipedia.org Its interactions with the lipid bilayer are complex, influencing the physical properties of the membrane.
Localization and Orientation within Cell Membranes
Alpha-tocopherol intercalates into the phospholipid bilayer, adopting a specific orientation. nih.gov Its chromanol head, containing the functional hydroxyl group, is positioned at the lipid-water interface, near the polar head groups of the phospholipids. wikipedia.orgmsu.ru The hydrophobic phytyl tail extends into the nonpolar, hydrocarbon core of the membrane, parallel to the fatty acyl chains of the lipids. nih.gov
The distribution of alpha-tocopherol within the plane of the membrane is not uniform. msu.ru Rather than being randomly dispersed, it is thought to partition preferentially into specific lipid domains. nih.gov It has been hypothesized that alpha-tocopherol co-localizes with domains enriched in polyunsaturated phospholipids, which are particularly susceptible to oxidation. nih.govnih.gov This strategic positioning would concentrate its protective capacity where it is most needed. Conversely, it appears to be excluded from highly ordered, cholesterol-rich domains known as lipid rafts. nih.govresearchgate.net
Influence on Membrane Stability and Dynamics
Alpha-tocopherol is recognized for its membrane-stabilizing properties. taylorfrancis.comresearchgate.net It influences membrane fluidity and dynamics by interacting with the phospholipid acyl chains. researchgate.net In the liquid-crystalline state, which is typical for biological membranes under physiological conditions, the presence of alpha-tocopherol generally decreases the motional freedom of the fatty acyl chains. researchgate.net This ordering effect leads to a reduction in membrane fluidity. researchgate.net The degree of this effect is concentration-dependent, with maximal effects observed at low molar percentages that are physiologically relevant to its concentration in chloroplast membranes. researchgate.netnih.gov
Complex Formation with Membrane Lipids (e.g., Lysophospholipids, Free Fatty Acids)
Alpha-tocopherol has the ability to form non-covalent complexes with various lipid molecules within the membrane, particularly the products of lipid hydrolysis such as free fatty acids and lysophospholipids. nih.govnih.gov The formation of these complexes is a key aspect of its membrane-stabilizing function, as it can neutralize the detergent-like, disruptive properties of these hydrolytic products. nih.govnih.gov
Studies have demonstrated the formation of 1:1 stoichiometric complexes between alpha-tocopherol and fatty acids. nih.gov The strength of this interaction, represented by the equilibrium constant (Keq), varies depending on the structure of the fatty acid. While the interaction with saturated fatty acids is relatively weak, the affinity increases exponentially with the number of double bonds in unsaturated fatty acids. nih.govcapes.gov.br
| Fatty Acid | Degree of Unsaturation | Equilibrium Constant (Keq) M-1 | Reference |
|---|---|---|---|
| Saturated Fatty Acids (C7-C24) | 0 | ~40 - 50 | nih.govcapes.gov.br |
| Arachidonic Acid | 4 double bonds | 1.25 x 104 | nih.govcapes.gov.br |
This strong interaction with polyunsaturated fatty acids further supports the hypothesis that alpha-tocopherol localizes in membrane domains rich in these lipids, thereby providing targeted protection and structural stabilization. nih.govnih.gov
Advanced Analytical Methodologies for Research on Alpha Tocopherol and Its Stereoisomers
Chromatographic Techniques for Separation and Quantification
Chromatography, particularly liquid chromatography, is the cornerstone for the analysis of tocopherols (B72186). High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-pressure liquid chromatography (UPLC), are the most widely employed techniques for this purpose. aocs.orgresearchgate.net
HPLC is a versatile technique that utilizes a liquid mobile phase to separate components of a mixture. The separation is achieved by passing the mixture through a column packed with a stationary phase. Both normal-phase and reversed-phase HPLC are extensively used for tocopherol analysis. aocs.orgnih.gov
Normal-phase HPLC (NP-HPLC) is highly effective for separating tocopherol isomers and is often the preferred method for resolving all eight stereoisomers. nih.govresearchgate.netnih.gov In this mode, a polar stationary phase, typically silica (B1680970), is used with a nonpolar mobile phase, such as hexane (B92381) modified with a small amount of a more polar solvent like 1,4-dioxane, isopropanol, or diethyl ether. aocs.orgresearchgate.netjournalagent.com The separation mechanism is based on the polarity of the analytes; less polar compounds elute faster. The polarity of tocopherols is primarily influenced by the number and position of methyl groups on the chromanol ring. aocs.orgresearchgate.net
NP-HPLC on silica-based columns can successfully separate α-, β-, γ-, and δ-tocopherol isoforms. nih.govjournalagent.com The elution order is typically α-tocopherol followed by β-, γ-, and δ-tocopherols, reflecting their increasing polarity. aocs.orgnih.gov The separation of the β- and γ- isomers, which can be challenging, is achievable with NP-HPLC systems. aocs.orgnih.gov
Table 1: Examples of Normal-Phase HPLC Conditions for Tocopherol Separation
| Stationary Phase | Mobile Phase | Separation Time | Reference |
|---|---|---|---|
| Silica Column | Hexane:Isopropanol (99:1) | < 5.5 min | nih.gov |
| Amino Column | Hexane:Isopropanol (98:2) | < 10 min | nih.gov |
| Silica Column | 4-5% 1,4-Dioxane in n-hexane | - | aocs.org |
Reversed-phase HPLC (RP-HPLC) is another widely used technique for tocopherol analysis, favored for its robustness and the use of less hazardous mobile phases. aocs.orgresearchgate.net In RP-HPLC, a nonpolar stationary phase, most commonly a C18-bonded silica column, is used with a polar mobile phase, such as methanol (B129727), acetonitrile, or mixtures with water. aocs.orgsilicycle.comresearchgate.net The separation is based on the hydrophobicity of the analytes, with more hydrophobic compounds being retained longer on the column.
A significant limitation of standard C18 columns in RP-HPLC is their inability to separate the β- and γ-tocopherol isomers due to their similar hydrophobicity. aocs.orgsilicycle.comresearchgate.netekb.eg However, for many applications where this separation is not critical, C18 columns are suitable. aocs.org More specialized reversed-phase columns, such as those with C30 or pentafluorophenyl (PFP) stationary phases, have demonstrated the ability to resolve all four tocopherol isoforms. aocs.orgacs.orgresearchgate.net For instance, a C30 stationary phase with methanol as the mobile phase has successfully separated α-, β-, γ-, and δ-tocopherol. acs.org Similarly, PFP columns offer alternative selectivity and can resolve the challenging β- and γ- isomers. silicycle.comacs.org
Table 2: Comparison of Reversed-Phase HPLC Columns for Tocopherol Isomer Separation
| Stationary Phase | Mobile Phase | Resolution of β- and γ-isomers | Reference |
|---|---|---|---|
| C18 | Methanol:Acetonitrile (25:75) | No | silicycle.com |
| C30 | Methanol | Yes | acs.org |
| Pentafluorophenyl (PFP) | Methanol:Water (81:19) | Yes | acs.org |
Following separation by HPLC, sensitive and selective detection methods are required for quantification.
UV-Vis Detection: Ultraviolet-Visible (UV-Vis) detection is a common method for tocopherol analysis. Tocopherols exhibit maximum absorbance around 292-298 nm. researchgate.netoup.com While widely available, UV-Vis detection can have limitations in sensitivity and selectivity, especially for samples with low concentrations of tocopherols. acs.org
Fluorescence Detection (FLD): Fluorescence detection is a highly sensitive and selective method for tocopherol analysis. aocs.orgacs.org Tocopherols are naturally fluorescent, typically with an excitation wavelength around 290-296 nm and an emission wavelength of 325-330 nm. aocs.orgresearchgate.net FLD offers significantly lower detection limits compared to UV-Vis detection, making it ideal for trace analysis. researchgate.netacs.orgresearchgate.netnih.gov Limits of detection can be in the nanogram per gram (ng/g) range. researchgate.netresearchgate.net
Electrochemical Detection (ECD): Electrochemical detection is another highly sensitive technique that can be used for the analysis of tocopherols. mdpi.comnih.govnih.gov This method is based on the electrochemical oxidation of the chromanol ring of the tocopherol molecule. mdpi.comresearchgate.net ECD can provide low detection limits and is suitable for quantifying tocopherols in various biological samples. mdpi.comnih.gov Square-wave voltammetry (SWV) has been shown to be a suitable electrochemical technique, with a glassy carbon electrode often used as the working electrode. mdpi.com
Table 3: Performance Characteristics of Different HPLC Detectors for Tocopherols
| Detector | Typical Wavelength/Potential | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| UV-Vis | 292-298 nm | Widely available, robust | Lower sensitivity and selectivity | acs.orgresearchgate.netoup.com |
| Fluorescence (FLD) | Ex: ~295 nm, Em: ~325 nm | High sensitivity and selectivity | Not all compounds fluoresce | aocs.orgresearchgate.netacs.org |
Ultra-high-pressure liquid chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle size columns (typically less than 2 µm) and higher operating pressures. aocs.orgnih.gov This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. nih.govwaters.comresearchgate.net
UPLC has been successfully applied to the analysis of tocopherols, with run times being reduced to less than two minutes in some cases. nih.govwaters.com For example, a normal-phase UPLC method achieved the separation of four tocopherols in under one minute. waters.com Reversed-phase UPLC methods have also been developed for the rapid quantification of tocopherol isomers in biological samples like human milk. nih.gov The increased efficiency of UPLC allows for higher sample throughput, which is particularly beneficial in quality control and clinical research settings.
To separate the individual stereoisomers of alpha-tocopherol (B171835), such as (S,S,R)-alpha-Tocopherol, from a mixture like all-rac-α-tocopherol, chiral chromatography is necessary. researchgate.netnih.govoup.com This technique employs a chiral stationary phase (CSP) that can interact differently with the enantiomers and diastereomers of a compound, leading to their separation.
Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used for the chiral separation of α-tocopherol stereoisomers. researchgate.netnih.govnih.gov Normal-phase liquid chromatography is often the preferred mode for this type of separation. researchgate.netnih.gov The eight stereoisomers of α-tocopherol can be separated into distinct peaks, or at least the RRR-form can be baseline resolved from the other stereoisomers. researchgate.netnih.govoup.com In some methods, the stereoisomers are derivatized, for instance, by methylation, prior to chiral HPLC analysis to enhance separation. nih.govresearchgate.net Fluorescence detection is typically used in conjunction with chiral chromatography for sensitive quantification. researchgate.netnih.gov
A typical chromatogram from a chiral separation might show the eight stereoisomers resolved into four, five, or even eight peaks, allowing for the quantification of the nutritionally important RRR-α-tocopherol and other specific stereoisomers. nih.govresearchgate.netnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| all-rac-α-tocopherol |
| RRR-α-tocopherol |
| RRS-α-tocopherol |
| RSR-α-tocopherol |
| RSS-α-tocopherol |
| SRR-α-tocopherol |
| SRS-α-tocopherol |
| SSR-α-tocopherol |
| SSS-α-tocopherol |
| α-tocopherol |
| β-tocopherol |
| γ-tocopherol |
| δ-tocopherol |
| Hexane |
| 1,4-dioxane |
| Isopropanol |
| Diethyl ether |
| tert-Butyl methyl ether |
| Methanol |
| Acetonitrile |
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry (MS) has become an indispensable tool in the analysis of α-tocopherol and its stereoisomers, offering high sensitivity and specificity. When coupled with chromatographic separation techniques, its capabilities are significantly enhanced, allowing for the detailed analysis of complex biological and food matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) and its more powerful variant, tandem mass spectrometry (LC-MS/MS), are premier analytical techniques for the determination of α-tocopherol and its metabolites. jcpsp.pkresearchgate.net These methods combine the separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry, enabling accurate quantification and identification. researchgate.net
LC-MS/MS is particularly valuable due to its high sensitivity and specificity, allowing for the detection of α-tocopherol and its metabolites even at very low concentrations. jcpsp.pk This is crucial when analyzing biological samples where these compounds may be present in trace amounts. The technique's ability to differentiate between various forms of vitamin E and their metabolites makes it superior to traditional HPLC methods. jcpsp.pkresearchgate.net Recent advancements have led to the development of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods. These methods offer significant advantages, including shorter analysis times, reduced solvent consumption, and high throughput of samples, making them ideal for clinical research and large-scale studies. lcms.cznih.gov
A key challenge in the simultaneous analysis of α-tocopherol and its metabolites is the vast difference in their concentrations, which can span up to three orders of magnitude. nih.govnih.gov To address this, researchers have developed novel LC-MS/MS methods that can quantify both the high-concentration α-tocopherol and the low-concentration metabolites in a single run. nih.gov This is often achieved by using specialized chromatography columns, such as pentafluorophenyl-based core-shell columns, which provide excellent separation, and by employing different MS scan events for the various analytes. nih.gov For instance, MS³/MS³ transitions can be used for the quantification of α-tocopherol to avoid detector saturation, while MS² transitions are used for the trace-level metabolites. nih.gov
The table below summarizes the key parameters of a modern UPLC-MS/MS method for the simultaneous analysis of α-tocopherol and its metabolites.
| Parameter | Value |
| Chromatography System | ACQUITY UPLC I-Class System lcms.cz |
| Mass Spectrometer | Xevo TQD Tandem Quadrupole Mass Spectrometer lcms.cz |
| Column | ACQUITY UPLC HSS PFP Column lcms.cz |
| Run Time | 3 minutes lcms.cz |
| Linearity (α-tocopherol) | 2–51.6 µg/mL (r² ≥0.991) lcms.cz |
| Linearity (Vitamin A) | 28–4800 ng/mL (r² ≥0.997) lcms.cz |
Stable Isotope Dilution Analysis for High-Precision Quantification of Alpha-Tocopherol and its Metabolites
Stable isotope dilution analysis (SIDA) coupled with LC-MS/MS is the gold standard for achieving the highest accuracy and precision in the quantification of α-tocopherol and its metabolites. nih.govnih.gov This technique involves the use of internal standards that are chemically identical to the analyte but are labeled with stable isotopes, such as deuterium (B1214612) (²H). nih.gov The use of these labeled standards, for example, hexa-deuterated α-tocopherol (d6-α-tocopherol), allows for the correction of matrix effects and variations in sample preparation and instrument response, which are common challenges in complex biological samples. jcpsp.pknih.gov
The synthesis of these deuterated standards is a critical step in the application of this methodology. nih.gov For instance, d6-α-tocopherol and its deuterated long-chain metabolites can be synthesized from δ-tocopherol and its corresponding metabolites through deuteromethylation. nih.govmdpi.com The availability of these standards is crucial for the development of robust and reliable quantitative assays. nih.gov
Recent studies have demonstrated the successful application of SIDA-LC-MS/MS for the simultaneous quantification of α-tocopherol and its metabolites, such as α-13′-COOH and α-13′-OH, in human serum. nih.gov This approach has significantly improved the detection and quantification limits for these metabolites by a factor of 15–20 compared to earlier methods. nih.gov The precision of these methods, as indicated by the relative standard deviation, is typically less than 15%, which is within the guidelines set by regulatory bodies like the Food and Drug Administration (FDA). nih.gov
The following table presents the performance characteristics of a novel LC-MS/MS method using stable isotope dilution for the analysis of α-tocopherol and its metabolites. nih.gov
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (Within-run, RSDr) | Accuracy |
| α-13′-COOH | 5.3 nmol/L | 17.8 nmol/L | < 15% | 88% - 94% |
| α-13′-OH | 3.4 nmol/L | 11.2 nmol/L | < 15% | 88% - 94% |
| α-TOH | 3.5 µmol/L | 11.6 µmol/L | < 15% | 88% - 94% |
Spectroscopic Characterization Methods
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in α-tocopherol. These methods are often used for qualitative analysis and to confirm the identity of the compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique that can be used for the structural analysis of α-tocopherol. researchgate.netresearchgate.net This method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. youtube.com The resulting FTIR spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups. youtube.com
In the context of α-tocopherol analysis, FTIR has been successfully employed as an alternative to more time-consuming chromatographic methods for its determination in vegetable oils. researchgate.netresearchgate.net By analyzing the FTIR spectral region between 1,472–1,078 cm⁻¹, calibration models can be developed to predict the α-tocopherol content in oil samples. researchgate.net A characteristic band at 1455 cm⁻¹ has been identified, which corresponds to the skeletal vibration of the phenyl ring system of α-tocopherol. researchgate.net
The use of Attenuated Total Reflection (ATR) mode in FTIR spectroscopy simplifies the analysis as it often requires no sample pre-treatment. researchgate.net This makes FTIR a valuable tool for rapid screening and quality control in industrial settings. researchgate.net
The table below highlights key FTIR absorption bands and their corresponding molecular vibrations relevant to the structural analysis of α-tocopherol.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2900-2800 | C-H stretching | Alkanes youtube.com |
| 1700-1500 | Amide I, Amide II | Amides researchgate.net |
| 1455 | Skeletal vibration | Phenyl ring system researchgate.net |
| 1200-900 | Carbohydrate region | Carbohydrates researchgate.net |
Sample Preparation Strategies for Diverse Research Matrices
Effective sample preparation is a critical step in the analysis of α-tocopherol, as it directly impacts the accuracy and reliability of the results. aocs.org The choice of sample preparation technique depends on the nature of the matrix, which can range from vegetable oils and food products to biological fluids and tissues. aocs.orgceu.es
For oily matrices, a simple direct dilution with an organic solvent like n-hexane is often sufficient before chromatographic analysis. mdpi.com However, for more complex matrices such as animal tissues, food, and biological fluids, more elaborate extraction procedures are necessary to isolate α-tocopherol from interfering substances. aocs.orgnih.gov
Solvent extraction is a commonly used method, with various solvents and solvent mixtures being employed depending on the specific matrix. aocs.orgmdpi.com For instance, a mixture of chloroform (B151607) and methanol (the Folch method) is considered a gold standard for lipid extraction. mdpi.com Other commonly used solvents include hexane, ethanol, and acetonitrile. aocs.orgmdpi.com
Alkaline hydrolysis , or saponification, is often used to break down the interactions between tocopherols and the surrounding matrix, thereby improving their extractability, especially from hard tissues and complex foods. aocs.org This process is typically carried out by heating with potassium hydroxide (B78521) (KOH) in an ethanolic or methanolic solution. ceu.es To prevent the oxidation of tocopherols during this process, antioxidants like ascorbic acid or pyrogallol (B1678534) are commonly added to the mixture. aocs.org
Solid-phase extraction (SPE) is another valuable technique for concentrating and purifying tocopherols from various matrices. aocs.org It involves passing the sample extract through a solid sorbent that selectively retains the analytes of interest, which can then be eluted with a suitable solvent. aocs.org The use of molecularly imprinted polymers as SPE sorbents has shown promise for the selective determination of α-tocopherol. aocs.org More recently, a streamlined sample preparation using a HybridSPE® material has been shown to enhance analyte recovery and improve sensitivity in LC-MS/MS analysis. nih.govnih.gov
The following table provides an overview of different sample preparation strategies for the analysis of α-tocopherol in various matrices.
| Sample Preparation Method | Matrix | Key Features |
| Direct Dilution | Vegetable Oils | Simple and fast; reduces risk of analyte loss. mdpi.com |
| Solvent Extraction | Tissues, Oilseeds, Foods | Uses organic solvents like hexane, ethanol, or chloroform/methanol mixtures. aocs.orgmdpi.com |
| Alkaline Hydrolysis (Saponification) | Hard Tissues, Complex Foods | Improves extractability by breaking down matrix interactions; requires addition of antioxidants. aocs.org |
| Solid-Phase Extraction (SPE) | Various Extracts, Serum | Concentrates and purifies tocopherols; can use selective sorbents like molecularly imprinted polymers. nih.govaocs.org |
| Supercritical Fluid Extraction (SFE) | Vegetable Oils | Uses supercritical CO₂ as an environmentally friendly solvent; allows for selective extraction by adjusting temperature and pressure. mdpi.com |
| Ultrasound-Assisted Extraction (UAE) | Cow Milk | Combines saponification and extraction in a single step, reducing sample preparation time. mdpi.com |
Research Models and Experimental Approaches for Studying S,s,r Alpha Tocopherol
In Vitro Cellular and Subcellular Models for Mechanistic Investigations
In vitro models are fundamental for dissecting the molecular mechanisms of (S,S,R)-alpha-tocopherol at the cellular and subcellular levels, providing controlled environments to study its interactions and effects.
A variety of cell culture systems are utilized to explore the influence of alpha-tocopherol (B171835) on cellular processes. These models allow for the investigation of its role in cell proliferation, signaling pathways, and gene expression. For instance, studies have used human-induced pluripotent stem cell-derived neural progenitors (hiPS-NPs) to demonstrate the proliferative effect of α-tocopherol. phypha.ir Other research has employed cell lines such as human retina pigment epithelium (RPE) cells, human Tenon's capsule fibroblasts, and vascular smooth muscle cells to show the antiproliferative effects of α-tocopherol, often linked to the inhibition of protein kinase C (PKC). nih.govunibe.ch
Bovine kidney epithelial cells (MDBK) have been used to reveal that α-tocopherol can induce cell cycle arrest at the G1/S boundary and modulate the expression of genes involved in proliferation and metabolism. nih.gov In the context of neurodegenerative disease models, SH-SY5Y neuroblastoma cells overexpressing amyloid precursor protein (APP) have been instrumental in showing that α-tocopherol can modulate the amyloidogenic pathway by downregulating the expression of genes like BACE1. frontiersin.org Furthermore, human astrocytic cell lines are used to study the protective effects of α-tocopherol against oxidative stress-induced changes in the cell membrane lipidome. nih.gov
Table 1: Examples of Cell Culture Systems in α-Tocopherol Research
| Cell Line | Organism | Tissue of Origin | Research Focus | Key Findings |
|---|---|---|---|---|
| hiPS-NPs | Human | Pluripotent Stem Cells | Proliferation | α-tocopherol promotes neural progenitor cell proliferation. phypha.ir |
| RPE cells | Human | Retina | Proliferation | α-tocopherol inhibits proliferation without cytotoxicity. nih.gov |
| MDBK | Bovine | Kidney | Gene Expression, Cell Cycle | Induces G1/S arrest; modulates genes for proliferation and metabolism. nih.gov |
| SH-SY5Y (APP transfected) | Human | Neuroblastoma | Alzheimer's Disease | Modulates APP processing by downregulating BACE1 expression. frontiersin.org |
| 1321N1 | Human | Astrocyte | Oxidative Stress | Protects against paraquat-induced changes to membrane lipids. nih.gov |
| C18-4 | Mouse | Spermatogonial Stem Cells | Proliferation | Enhances proliferation via up-regulation of BMI1. frontiersin.org |
Liposomes and other artificial membrane systems serve as powerful tools to investigate the biophysical interactions of alpha-tocopherol with lipid bilayers. These model membranes allow researchers to study its localization, orientation, and dynamic properties within a simplified and controlled lipid environment. researchgate.netpku.edu.cnnih.gov By incorporating alpha-tocopherol into liposomes of defined lipid composition, such as dipalmitoylphosphatidylcholine (DPPC), scientists can examine how it affects membrane fluidity, stability, and permeability. nih.gov
These systems are crucial for understanding how the phytyl tail and chromanol head of the molecule anchor it within the membrane, a key aspect of its antioxidant function. Studies have shown that the hydroxyl group of the chromanol ring is positioned just below the lipid carbonyl groups, near the membrane-water interface. nih.gov Techniques such as differential scanning calorimetry (DSC) and fluorescence spectroscopy are used to probe the structural and thermodynamic changes induced by α-tocopherol in these model membranes. nih.gov Liposomes are also developed as delivery systems to enhance the solubility and cellular uptake of α-tocopherol in experimental settings. e-dmj.orgresearchgate.netnih.gov
Enzyme assays are critical for understanding the metabolic pathways involving alpha-tocopherol, including its biosynthesis, degradation, and its influence on enzymatic activities. Assays for enzymes in the tocopherol biosynthetic pathway, such as homogentisate (B1232598) phytyltransferase (HPT) and γ-tocopherol methyltransferase (γ-TMT), are essential for studies aimed at biofortification in plants. mdpi.comnih.gov In mammalian systems, the regulation of protein kinase C (PKC) activity by α-tocopherol is a key area of investigation. unibe.ch In vitro assays have demonstrated that α-tocopherol can inhibit PKC activity, which in turn affects downstream cellular processes like smooth muscle cell proliferation and platelet aggregation. nih.govunibe.ch Furthermore, assays for cytochrome P450 enzymes, particularly CYP4F2, are important as this enzyme catalyzes the first step in vitamin E metabolism, playing a role in the body's ability to differentiate between various vitamin E forms. nih.gov
Genetic Manipulation and Mutagenesis in Model Organisms (e.g., Arabidopsis thaliana, Yeast) for Biosynthetic Pathway Elucidation
Model organisms with well-characterized genomes, such as the plant Arabidopsis thaliana and the yeast Saccharomyces cerevisiae, are invaluable for dissecting the tocopherol biosynthetic pathway through genetic manipulation.
In Arabidopsis, the genes encoding the key enzymes for tocopherol synthesis (designated VTE1 through VTE5) have been identified. nih.gov Researchers use techniques like insertional mutagenesis (e.g., T-DNA insertion) to create knockout mutants for these genes. Analyzing the tocopherol content and composition in these mutants has elucidated the specific function of each enzyme in the pathway. mdpi.com For example, vte2 mutants, lacking homogentisate phytyltransferase, are completely deficient in tocopherols (B72186), confirming this enzyme's critical role. mdpi.com Conversely, overexpressing genes like VTE4 (γ-TMT) can significantly increase the conversion of γ-tocopherol to α-tocopherol, demonstrating its role as a key determinant of α-tocopherol levels. mdpi.comnih.gov
Yeast, while not a natural producer of tocopherols, serves as a powerful heterologous system. The genes from the Arabidopsis biosynthetic pathway can be expressed in S. cerevisiae to study enzyme function and to engineer strains for producing valuable compounds. researchgate.net Yeast models are also employed to study the cellular effects of tocopherols, such as their impact on oxidative stress and mitochondrial morphology. researchgate.net
Table 2: Key Genes in Arabidopsis thaliana Tocopherol Biosynthesis
| Gene | Enzyme | Function in Pathway |
|---|---|---|
| VTE1 | Tocopherol cyclase | Catalyzes the cyclization of 2,3-dimethyl-5-phytylquinol to form γ-tocopherol. |
| VTE2 | Homogentisate phytyltransferase (HPT) | Condenses homogentisic acid (HGA) and phytyl diphosphate (B83284) (PDP). A limiting step. mdpi.com |
| VTE3 | MPBQ/MSBQ methyltransferase | Methylates 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). |
| VTE4 | γ-Tocopherol methyltransferase (γ-TMT) | Catalyzes the final methylation step to convert γ-tocopherol to α-tocopherol. mdpi.com |
| VTE5 | Phytol (B49457) kinase | Phosphorylates phytol to phytyl phosphate (B84403). |
Biochemical and Biophysical Techniques for Protein-Ligand Interaction Studies (e.g., Alpha-TTP binding)
Understanding how the body preferentially retains this compound (specifically the RRR-α-tocopherol form found in nature) requires detailed studies of its interaction with the α-tocopherol transfer protein (α-TTP). nih.gov Several biochemical and biophysical techniques are employed to characterize this specific protein-ligand interaction.
Crystallography has been used to solve the high-resolution crystal structure of human α-TTP with RRR-α-tocopherol bound in its hydrophobic pocket. nih.govnih.gov These structures reveal the extensive van der Waals contacts and hydrogen bonds that explain the protein's exquisite specificity for the R-configuration at the C2 position of the chromanol ring. nih.govnih.gov
In vitro transfer assays are a common biochemical method to assess the ligand specificity of α-TTP. These assays typically measure the transfer of radiolabeled α-tocopherol between donor and acceptor membranes (e.g., liposomes or microsomes) in the presence and absence of α-TTP. anh-usa.orgcancer.govpnas.org By using non-labeled tocopherol stereoisomers and analogs as competitors, researchers can determine the relative binding affinities of different forms of vitamin E for the protein. anh-usa.orgcancer.gov These studies consistently show that α-TTP has the highest affinity for RRR-α-tocopherol. anh-usa.orgcancer.gov
Other biophysical techniques, such as differential scanning fluorimetry, are also used to confirm the binding affinities and stability of α-TTP in complex with different ligands. unibe.ch
Computational Chemistry and Molecular Dynamics Simulations for Understanding Stereochemical Effects and Membrane Interactions
Computational chemistry and molecular dynamics (MD) simulations provide powerful in silico approaches to investigate the behavior of alpha-tocopherol at an atomic level. These methods complement experimental data by offering insights into dynamics and energetics that are difficult to observe directly.
MD simulations are extensively used to model the interaction of α-tocopherol with various phospholipid bilayers. researchgate.netpku.edu.cnnih.gov These simulations can predict the preferential position, orientation, and dynamic properties of the molecule within the membrane. researchgate.netpku.edu.cn For example, simulations have shown that the hydroxyl group of α-tocopherol generally stays just beneath the interfacial region of the lipid bilayer and forms hydrogen bonds primarily with the carbonyl ester oxygen of the phospholipids. researchgate.netpku.edu.cn They also allow for the study of its lateral diffusion rate and the rare "flip-flop" events between membrane leaflets. researchgate.netpku.edu.cn
These computational models are particularly valuable for understanding stereochemical effects. By comparing simulations of different stereoisomers, researchers can probe how the configuration at the chiral centers affects membrane interaction and binding to proteins like α-TTP. Free energy perturbation calculations, combined with MD simulations, can predict the binding free energies of different tocopherol isomers to α-TTP, helping to explain the molecular basis for the protein's selectivity. unibe.ch Computational studies have also been used to propose plausible prebiotic synthesis routes for α-tocopherol. wseas.comwseas.com
Q & A
Basic Research Questions
Q. How is (S,S,R)-alpha-Tocopherol identified and quantified in biological samples?
- Methodology : High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used for precise quantification. For instance, a validated protocol involves separating isomers using a C18 column and monitoring transitions specific to the (S,S,R) stereochemistry . Statistical validation includes calculating recovery rates (e.g., 85–110%) and limits of detection (LOD < 0.1 µg/mL) using calibration curves .
Q. What experimental designs optimize in vitro assessment of this compound’s antioxidant effects?
- Approach : Use cell viability assays (e.g., XTT) to determine non-toxic concentrations. For example, 100 µM this compound increased human dental pulp stem cell viability by 132%, while concentrations >200 µM reduced viability . Include controls for oxidative stressors (e.g., H₂O₂) and measure markers like glutathione levels and lipid peroxidation .
Q. How do researchers account for confounding variables like age and BMI in observational studies of this compound?
- Statistical Design : Use Pearson’s correlation to assess relationships between serum levels and covariates. For example, a study found no significant correlation between age and alpha-tocopherol (R = -0.13, p = 0.375) or BMI (R = 0.07, p = 0.617) . Adjust for covariates via multivariate regression models .
Advanced Research Questions
Q. How do contradictory findings on this compound’s role in cancer prevention inform clinical trial design?
- Case Analysis : The ATBC Study found beta-carotene increased lung cancer risk (RR = 1.16, 95% CI = 1.02–1.33), while alpha-tocopherol showed no overall effect (RR = 0.99) but reduced prostate cancer incidence by 32% . Future trials should stratify by baseline characteristics (e.g., smoking intensity, alcohol intake) and use adaptive designs to monitor subgroup efficacy .
Q. What statistical approaches address variability in this compound levels across experimental conditions?
- Methods : Two-way ANOVA evaluates interactions between variables (e.g., loading efficiency and processing parameters). For nanoparticle studies, Tukey’s post-hoc test identifies significant differences in entrapment efficiency (p < 0.05) . Mixed-effects models account for batch-to-batch variability in agricultural or pharmaceutical samples .
Q. How does stereochemical configuration (e.g., RRR vs. (S,S,R)) influence bioavailability and metabolic pathways?
- Mechanistic Insight : Natural RRR-alpha-tocopherol has higher bioactivity due to preferential hepatic binding via alpha-tocopherol transfer protein (α-TTP). Synthetic this compound may exhibit reduced tissue retention and faster excretion, requiring dose adjustments in pharmacokinetic studies . Compare urinary metabolites (e.g., γ-CEHC) using LC-MS to track isomer-specific metabolism .
Q. What methodologies reconcile discrepancies between in vitro antioxidant efficacy and in vivo outcomes?
- Integration Strategy : In vitro models often use isolated cells under high oxidative stress, while in vivo studies must consider systemic factors (e.g., absorption, distribution). For Alzheimer’s research, combine biomarkers (e.g., CSF alpha-tocopherol levels) with clinical endpoints (e.g., time to dementia progression) . Use Mendelian randomization to control for genetic confounding in observational data .
Key Methodological Considerations
- Stereochemical Purity : Specify isomer configuration in synthetic batches using chiral chromatography .
- Clinical Trial Compliance : Monitor adherence via serum biomarkers (e.g., alpha-tocopherol:cholesterol ratio) and adjust for dropout rates .
- Data Harmonization : Pool multi-study data cautiously; distinguish between natural and synthetic forms, as their effects may diverge (e.g., cardiovascular outcomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
